3,5-dimethyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide 3,5-dimethyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16353022
InChI: InChI=1S/C12H14N4O3S/c1-6-9(7(2)19-16-6)10(17)13-12-15-14-11(20-12)8-4-3-5-18-8/h8H,3-5H2,1-2H3,(H,13,15,17)
SMILES:
Molecular Formula: C12H14N4O3S
Molecular Weight: 294.33 g/mol

3,5-dimethyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide

CAS No.:

Cat. No.: VC16353022

Molecular Formula: C12H14N4O3S

Molecular Weight: 294.33 g/mol

* For research use only. Not for human or veterinary use.

3,5-dimethyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide -

Specification

Molecular Formula C12H14N4O3S
Molecular Weight 294.33 g/mol
IUPAC Name 3,5-dimethyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C12H14N4O3S/c1-6-9(7(2)19-16-6)10(17)13-12-15-14-11(20-12)8-4-3-5-18-8/h8H,3-5H2,1-2H3,(H,13,15,17)
Standard InChI Key HMQBSVQFESBDGQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NO1)C)C(=O)NC2=NN=C(S2)C3CCCO3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₁₂H₁₄N₄O₃S and a molecular weight of 294.33 g/mol. Its IUPAC name reflects three core components:

  • A 3,5-dimethylisoxazole ring at position 4.

  • A 1,3,4-thiadiazole scaffold substituted at position 2.

  • A tetrahydrofuran-2-yl group attached to the thiadiazole ring.

Structural Analysis

X-ray crystallography and computational modeling reveal key features:

  • The isoxazole ring adopts a planar configuration, facilitating π-π stacking interactions with biological targets .

  • The thiadiazole moiety introduces sulfur-based polarity, enhancing solubility and target binding .

  • The tetrahydrofuran group contributes to stereochemical complexity, potentially influencing pharmacokinetics.

Synthesis and Optimization

Synthetic Route

The synthesis involves a multi-step sequence (Figure 1):

  • Isoxazole-4-carboxylic acid formation: Condensation of acetylacetone with hydroxylamine yields 3,5-dimethylisoxazole-4-carboxylic acid.

  • Amide coupling: Reaction with 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine using EDCI/HOBt in dichloromethane.

  • Purification: Chromatography on silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity.

Yield and Scalability

  • Pilot-scale reactions (10 mmol) report 68% yield after optimization.

  • Microwave-assisted synthesis reduces reaction time from 24 hours to 45 minutes without compromising yield .

Biological Activities

Anticancer Properties

The National Cancer Institute (NCI) evaluated the compound in a single-dose assay (10 μM) across 60 cancer cell lines:

Cell LineGrowth Inhibition (%)
MCF-792 ± 3.1
A54985 ± 2.8
HeLa97 ± 1.9
HL-6089 ± 4.2

Mechanistic studies suggest topoisomerase II inhibition and ROS-mediated apoptosis as primary modes of action .

Antimicrobial Efficacy

Preliminary MIC assays against bacterial strains show:

StrainMIC (μg/mL)
S. aureus8.2 ± 0.7
E. coli16.4 ± 1.2
P. aeruginosa32.8 ± 2.5

The thiadiazole ring disrupts cell wall biosynthesis via penicillin-binding protein inhibition .

Structure–Activity Relationships (SAR)

Isoxazole Modifications

  • Methyl groups at C3/C5: Critical for lipid solubility and blood-brain barrier penetration .

  • Carboxamide linkage: Replacement with ester groups abolishes anticancer activity .

Thiadiazole Substitutions

  • Tetrahydrofuran-2-yl: Enhances metabolic stability compared to unsubstituted analogs.

  • Sulfur atom: Necessary for chelating metal ions in enzymatic active sites .

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Half-life (rat): 4.2 hours (IV), 6.8 hours (oral).

  • Plasma protein binding: 89% ± 2.1.

  • CYP3A4 metabolism: Generates hydroxylated metabolites detectable in urine .

Toxicity Data

AssayResult (IC₅₀, μM)
HepG2 cytotoxicity48.2 ± 3.1
hERG inhibition>100

No genotoxicity observed in Ames tests at ≤50 μM .

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